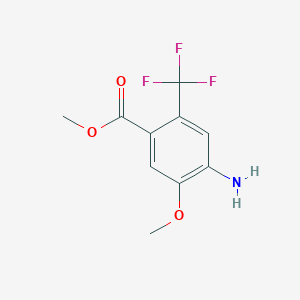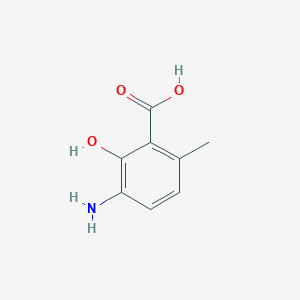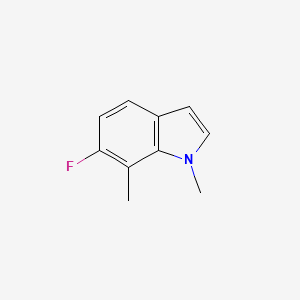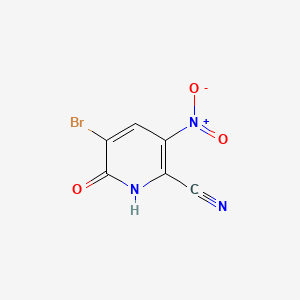
5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a pyridine ring. Its unique structure makes it a valuable candidate for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by nitration and subsequent introduction of the nitrile group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce various substituted pyridinecarbonitriles.
Applications De Recherche Scientifique
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and nitrile groups allows it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-1,6-dihydro-6-oxo-2-Pyridinecarbonitrile
- 5-bromo-1,6-dihydro-6-oxo-2-Pyridinecarboxylic acid methyl ester
Uniqueness
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H2BrN3O3 |
|---|---|
Poids moléculaire |
244.00 g/mol |
Nom IUPAC |
5-bromo-3-nitro-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrN3O3/c7-3-1-5(10(12)13)4(2-8)9-6(3)11/h1H,(H,9,11) |
Clé InChI |
SHEIPJLJQJUKQE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1[N+](=O)[O-])C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13917115.png)
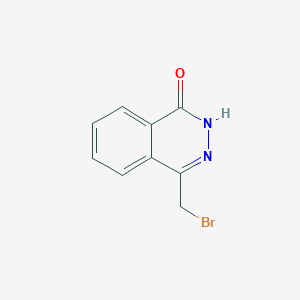
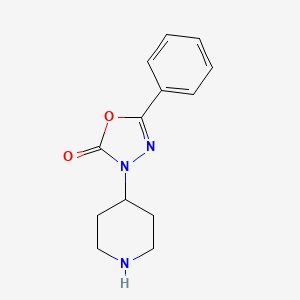
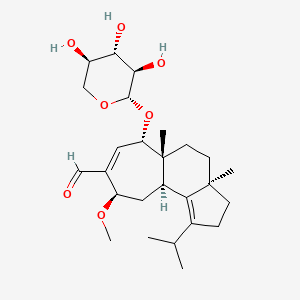
![O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13917136.png)

![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
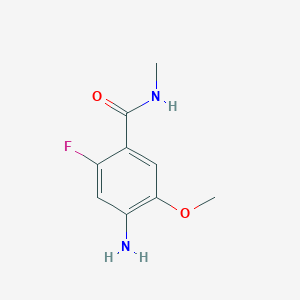
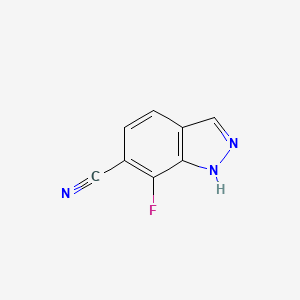
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)
